molecular formula C17H27N5O2 B12520357 4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione CAS No. 817578-26-0

4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione

Cat. No.: B12520357
CAS No.: 817578-26-0
M. Wt: 333.4 g/mol
InChI Key: RMJCXOHXIHNFNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Reaction conditions are carefully controlled to ensure the stability of the compound during production .

Chemical Reactions Analysis

Types of Reactions

4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups .

Scientific Research Applications

4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione involves its interaction with specific molecular targets and pathways. The compound’s multiple nitrogen atoms allow it to form strong interactions with various biomolecules, potentially inhibiting or activating specific pathways. Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione is unique due to its multiple nitrogen atoms and the specific arrangement of its bicyclic structure.

Biological Activity

4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione is a complex bicyclic compound notable for its unique structural properties and potential biological activities. The compound's intricate nitrogen-rich framework suggests a variety of interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • CAS Number : 817578-26-0
  • Molecular Formula : C22H28N10O2
  • Molecular Weight : 468.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may exert effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate neurotransmitter receptors or other signaling pathways.
  • Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents by disrupting microbial cell membranes.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth ,
AnticancerInduction of apoptosis in cancer cells,
Anti-inflammatoryReduction in inflammatory markers,
NeuroprotectivePotential protective effects on neurons

Antimicrobial Activity

In a study investigating the antimicrobial properties of various nitrogen-rich compounds, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to membrane disruption and interference with cell wall synthesis.

Anticancer Properties

Research conducted on the effects of this compound on cancer cell lines (e.g., HeLa and MCF7) demonstrated that it induces apoptosis through the activation of caspase pathways. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Neuroprotective Effects

In neuropharmacological studies using rodent models of neurodegeneration (e.g., induced by oxidative stress), the compound showed protective effects on neuronal cells by reducing oxidative damage and inflammation markers.

Properties

CAS No.

817578-26-0

Molecular Formula

C17H27N5O2

Molecular Weight

333.4 g/mol

IUPAC Name

4,8,11,15,22-pentazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione

InChI

InChI=1S/C17H27N5O2/c23-16-12-14-4-1-5-15(22-14)13-17(24)21-9-3-7-19-11-10-18-6-2-8-20-16/h1,4-5,18-19H,2-3,6-13H2,(H,20,23)(H,21,24)

InChI Key

RMJCXOHXIHNFNV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNCCCNC(=O)CC2=CC=CC(=N2)CC(=O)NC1

Origin of Product

United States

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